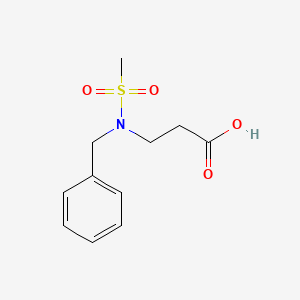

3-(Benzyl-methanesulfonyl-amino)-propionic acid

Description

3-(Benzyl-methanesulfonyl-amino)-propionic acid (CAS: 340025-20-9) is a sulfonamide-functionalized propionic acid derivative. Its structure features a benzyl group attached to a methanesulfonyl-amino moiety, which is further linked to a propionic acid backbone .

Propriétés

IUPAC Name |

3-[benzyl(methylsulfonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(15,16)12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWXCICKZFCDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349431 | |

| Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340025-20-9 | |

| Record name | 3-(Benzyl-methanesulfonyl-amino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Primary Amine Protection

β-alanine’s amine group is protected to avoid undesired side reactions during subsequent steps. Common protecting groups include:

- Boc (tert-butyloxycarbonyl)

- Fmoc (fluorenylmethyloxycarbonyl)

For example, β-alanine reacts with di-tert-butyl dicarbonate in a basic aqueous solution to form N-Boc-β-alanine . This intermediate is isolated via extraction (ethyl acetate) and purified by recrystallization.

Methanesulfonylation

The protected amine undergoes sulfonylation with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{N-Boc-β-alanine} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{N-Boc-N-(methanesulfonyl)-β-alanine} + \text{HCl}

$$

Reaction conditions:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0–25°C

- Time : 2–4 hours

The product is washed with dilute HCl to remove excess base and purified via column chromatography.

Deprotection of Boc Group

Acidic deprotection using trifluoroacetic acid (TFA) in DCM yields the free sulfonamide:

$$

\text{N-Boc-N-(methanesulfonyl)-β-alanine} \xrightarrow{\text{TFA}} \text{N-(methanesulfonyl)-β-alanine} + \text{CO}_2 + \text{t-BuOH}

$$

Benzylation of the Sulfonamide Nitrogen

Alkylation with Benzyl Bromide

The sulfonamide’s nitrogen is alkylated using benzyl bromide under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation:

$$

\text{N-(methanesulfonyl)-β-alanine} + \text{BnBr} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(Benzyl-methanesulfonyl-amino)-propionic acid} + \text{KBr} + \text{H}_2\text{O}

$$

Optimization Notes :

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 60–80°C

- Yield : 60–75% (dependent on stoichiometric excess of BnBr)

Alternative Coupling Strategies

Mitsunobu Reaction :

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the benzyl group can be introduced via alcohol intermediates. This method avoids harsh alkylation conditions but requires anhydrous solvents.

One-Pot Sequential Synthesis

A streamlined approach combines sulfonylation and benzylation in a single reaction vessel:

- Protection : β-alanine → N-Boc-β-alanine.

- Sulfonylation : MsCl, TEA, DCM.

- Benzylation : Direct addition of BnBr and K₂CO₃ after sulfonylation.

- Deprotection : TFA-mediated Boc removal.

Advantages :

- Reduced purification steps.

- Higher overall yield (∼70%).

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆):

δ 7.35–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂Ph), 3.15 (s, 3H, SO₂CH₃), 2.85 (t, 2H, CH₂CO), 2.45 (t, 2H, CH₂N). - IR (KBr) : 1720 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (SO₂).

Chromatographic Purity

- HPLC : C18 column, 90:10 H₂O:MeCN, retention time = 6.2 min.

Challenges and Mitigation Strategies

Competitive O-Benzylation

The carboxylic acid group may react with benzyl bromide, forming an ester byproduct. Mitigation involves:

- Using milder bases (e.g., NaHCO₃ instead of K₂CO₃).

- Lowering reaction temperature (25–40°C).

Sulfonamide Hydrolysis

Under acidic or basic conditions, the sulfonamide bond may cleave. Stabilization is achieved by:

- Maintaining neutral pH during workup.

- Avoiding prolonged heating.

Industrial Scalability and Cost Analysis

| Step | Cost Drivers | Scalability Challenges |

|---|---|---|

| Sulfonylation | MsCl price (~\$50/kg) | Exothermic reaction control |

| Benzylation | BnBr cost (~\$100/kg) | Byproduct (KBr) disposal |

| Purification | Column chromatography | Solvent recovery systems |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzyl-methanesulfonyl-amino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzyl group can be reduced to form the corresponding methyl derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Methyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimalarial Research

One of the notable applications of 3-(Benzyl-methanesulfonyl-amino)-propionic acid is in the development of antimalarial agents. Research has indicated that compounds with similar structural features can exhibit inhibitory actions against the GWT1 gene product in malaria protozoa, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) . The inhibition of GWT1 has been linked to potential therapeutic strategies against malaria, a disease affecting millions globally.

Renin Inhibition

Additionally, this compound has been explored as a renin inhibitor. Renin plays a significant role in regulating blood pressure and fluid balance. Compounds that inhibit renin have implications for treating hypertension and congestive heart failure . The structural properties of this compound may contribute to its efficacy as a pharmacological agent in these contexts.

Proteomics

Biochemical Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and modifications. Its ability to interact with specific amino acids makes it valuable in understanding enzyme mechanisms and protein folding processes . Researchers utilize this compound to investigate the dynamics of protein behavior under various conditions, contributing to advancements in drug design and development.

Cosmetic Formulation

Skin Care Products

The compound's properties have also made it a candidate for incorporation into cosmetic formulations. Studies highlight the importance of ensuring safety and stability in cosmetic products, where ingredients like this compound can enhance skin feel and efficacy . The formulation principles emphasize the need for thorough investigation into the safety profiles and moisturizing effects of such compounds in topical applications.

Case Studies

Mécanisme D'action

The mechanism of action of 3-(Benzyl-methanesulfonyl-amino)-propionic acid involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This compound can also interact with protein receptors, modulating their activity and affecting downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Benzyl-methanesulfonyl-amino)-propionic acid and structurally related propionic acid derivatives:

Structural and Functional Insights

- Sulfonamide vs.

- Bioactivity Potential: Sulfonamides are known for enzyme inhibitory properties (e.g., protease inhibitors), suggesting applications in drug design, whereas benzoylpropionic acids are primarily heterocyclic intermediates .

- Toxicity and Safety: this compound has a GHS-compliant safety sheet, but its toxicity profile is unspecified. In contrast, 3-(4-Isobutylphenyl)propionic acid is noted for low toxicity in biochemical studies .

Industrial and Pharmaceutical Relevance

- 3-Benzoylpropionic Acid : Produced at >98% purity (Tokyo Chemical Industry) for laboratory use, underscoring its role in scalable synthesis .

- Ibuprofen-Related Compounds : 3-(4-Isobutylphenyl)propionic acid is a key impurity in ibuprofen production, with studies focusing on its metabolic interactions .

- Insect Repellents: 3-(Acetyl-butyl-amino)-propionic acid ethyl ester demonstrates 5+ hours of mosquito repellency, emphasizing the role of ester functionalities in volatility and efficacy .

Activité Biologique

3-(Benzyl-methanesulfonyl-amino)-propionic acid (CAS 340025-20-9) is a compound of interest due to its biological activity, particularly its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a significant target in the treatment of metabolic disorders, including diabetes and obesity. Understanding the biological mechanisms and effects of this compound can provide insights into its potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of PTP1B. This inhibition has several downstream effects on biochemical pathways:

- Target : PTP1B, which regulates insulin signaling and leptin signaling pathways.

- Binding Sites : The compound interacts with the A, B, and C binding sites of PTP1B, leading to altered enzyme activity.

- Biochemical Pathways : Inhibition of PTP1B enhances insulin-mediated IRβ phosphorylation and insulin-stimulated glucose uptake, crucial for maintaining glucose homeostasis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PTP1B activity. For example:

- Cell Line Studies : In human hepatocyte cell lines, treatment with this compound resulted in increased phosphorylation of insulin receptor substrates, indicating enhanced insulin signaling.

- Enzyme Assays : Enzyme assays confirmed that the compound exhibits a dose-dependent inhibition of PTP1B, with IC50 values suggesting potent activity in the low micromolar range.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have shown promising results in animal models:

- Diabetes Models : Compounds targeting PTP1B have been evaluated in diabetic mouse models, showing improvements in glucose tolerance and insulin sensitivity.

- Leptin Sensitivity : Similar inhibitors have been reported to enhance leptin sensitivity in obese models, suggesting potential applications in obesity management.

Comparison with Related Compounds

To better understand the biological activity of this compound, a comparison with other known PTP1B inhibitors is useful:

Q & A

Q. What are the recommended synthetic routes for 3-(Benzyl-methanesulfonyl-amino)-propionic acid to ensure high purity and yield?

Synthesis typically involves sulfonylation of the benzylamine precursor followed by coupling to propionic acid derivatives. A stepwise approach includes:

- Protection of the amine group : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during sulfonylation.

- Methanesulfonylation : React the protected amine with methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

- Deprotection and coupling : Remove the protecting group under acidic conditions (e.g., trifluoroacetic acid) and couple to propionic acid via carbodiimide-mediated amidation (EDC/HOBt).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combine multiple spectroscopic and crystallographic techniques:

- NMR : Confirm the presence of the methanesulfonyl group (singlet at ~3.0 ppm for -SO-CH) and benzyl protons (aromatic signals at ~7.3 ppm). The propionic acid backbone appears as a triplet (α-CH, ~2.4 ppm) and a triplet (β-CH, ~1.8 ppm) .

- Mass spectrometry (MS) : ESI-MS in negative mode should show [M-H] with accurate mass matching the molecular formula (CHNOS).

- X-ray crystallography : Use SHELX software for structure refinement. Crystallize the compound in a solvent system (e.g., ethanol/water) and analyze the unit cell parameters to confirm stereochemistry .

Advanced Research Questions

Q. What analytical strategies are effective for identifying metabolites of this compound in in vitro systems?

Employ untargeted metabolomics coupled with high-resolution MS:

- Sample preparation : Incubate the compound with liver microsomes or primary hepatocytes. Quench reactions with cold acetonitrile, centrifuge, and extract supernatants via solid-phase extraction (Oasis HLB cartridges) .

- LC-HRMS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). Detect metabolites via full-scan MS (m/z 100–1000) and data-dependent MS/MS. Key metabolites may include sulfonic acid derivatives or hydroxylated products .

- Data analysis : Utilize software like XCMS or MetaboAnalyst to align peaks and annotate metabolites based on fragmentation patterns and database matching (e.g., HMDB) .

Q. How can researchers resolve discrepancies in reported enzyme inhibition data for this compound?

Address variability through standardized assay design:

- Enzyme source : Use recombinant human enzymes (e.g., tyrosine kinase) to avoid interspecies differences observed in rodent models .

- Substrate optimization : Titrate substrate concentrations to ensure linear kinetics (e.g., ATP for kinase assays).

- Control for non-specific effects : Include a negative control (e.g., heat-inactivated enzyme) and validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic activity assays) .

- Data normalization : Express inhibition as % activity relative to vehicle controls and calculate IC values using nonlinear regression (GraphPad Prism) .

Q. What computational approaches predict the interaction of this compound with biological targets?

Combine molecular docking and MD simulations:

- Target selection : Prioritize receptors with known affinity for sulfonamide derivatives (e.g., glutamate receptors or tyrosine kinases) .

- Docking studies : Use AutoDock Vina to model ligand binding to the active site. The methanesulfonyl group may form hydrogen bonds with catalytic residues (e.g., Lys or Asp in kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bond occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.